molecular formula C8H7BrN2O B2797609 5-bromo-3,4-dihydro-2(1H)-Quinazolinone CAS No. 1103395-95-4

5-bromo-3,4-dihydro-2(1H)-Quinazolinone

Cat. No. B2797609
CAS RN: 1103395-95-4
M. Wt: 227.061
InChI Key: BZSVCWIHODXNSS-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-2(1H)-Quinazolinone (5-Br-3,4-DH-2(1H)-Q) is a heterocyclic compound belonging to the quinazolinone family. It is a synthetic compound with a wide range of applications in medicinal and scientific research. 5-Br-3,4-DH-2(1H)-Q is a valuable research tool due to its unique properties and wide range of applications.

Scientific Research Applications

Solid-Phase Synthesis

One of the notable applications of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone derivatives is in solid-phase synthesis. Sun, Zhou, and Kyle (2001) developed a methodology for the solid-phase synthesis of 3,4-dihydro-2(1H)-quinazolinones, starting from Rink resin, through a process involving acylation, amination, reduction, and cyclization to yield the desired compounds in good yield and high purity. This method exemplifies the utility of this compound derivatives in facilitating efficient and versatile syntheses of complex molecules Sun, Q., Zhou, X., & Kyle, D. K. (2001). Tetrahedron Letters, 42, 4119-4121.

Microwave-Assisted Synthesis

Mohammadi and Hossini (2011) demonstrated a microwave-assisted, one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones using this compound derivatives. This method employs KAl(SO4)2·12H2O (Alum) under solvent-free conditions, showcasing the compound's adaptability to green chemistry principles and its role in streamlining synthetic pathways Mohammadi, A., & Hossini, S. S. S. (2011). Chinese Journal of Chemistry, 29, 1982-1984.

Halogenation Reactions

Escalante et al. (2012) explored the direct halogenation reactions of 2,3-dihydro-4(1H)-quinazolinones, including derivatives of this compound, to yield halogenated compounds. This process is catalyst-free and offers a short reaction time, highlighting the compound's utility in producing halogenated derivatives with potential pharmacological applications Escalante, J., et al. (2012). Heterocycles, 85, 2173-2195.

Biological Applications

The derivatives of this compound have also been investigated for their biological applications. Rasapalli et al. (2020) synthesized novel 4(3H)-quinazolinonyl aminopyrimidine derivatives from 2-acyl-4(3H)-quinazolinone and assessed their efficacy in inhibiting biofilm formation against Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds in developing new antibacterial agents Rasapalli, S., et al. (2020). Bioorganic & medicinal chemistry letters.

properties

IUPAC Name

5-bromo-3,4-dihydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSVCWIHODXNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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